{1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone
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Overview
Description
The compound {1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone is a complex organic molecule that features a combination of piperidine and piperazine rings, along with a sulfonyl group and methanone functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.
Coupling with Piperazine: The piperidine intermediate is then coupled with a piperazine derivative using coupling agents like carbodiimides or phosphonium salts.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the methanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidin-3-yl}(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Properties
Molecular Formula |
C19H29N3O5S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H29N3O5S/c1-20-9-11-21(12-10-20)19(23)15-5-4-8-22(14-15)28(24,25)16-6-7-17(26-2)18(13-16)27-3/h6-7,13,15H,4-5,8-12,14H2,1-3H3 |
InChI Key |
FZVGTKSATJMVOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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